4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common synthetic route includes the following steps:
Formation of Tetrahydroquinoline: : This can be achieved through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Introduction of the Propanoyl Group: : The tetrahydroquinoline core is then acylated using propanoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: : The final step involves the reaction of the acylated tetrahydroquinoline with chlorosulfonic acid followed by treatment with ammonia to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce by-products. The choice of solvents, temperature, and pressure conditions are optimized to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: : The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced tetrahydroquinoline derivatives.
Substitution: : Substituted benzene derivatives.
Scientific Research Applications
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: has several applications in scientific research:
Medicine: : It can be used as a precursor for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Biology: : The compound can be used in biological studies to understand the mechanisms of sulfonamide-based drugs.
Chemistry: : It serves as a reagent in organic synthesis and chemical research.
Mechanism of Action
The mechanism by which 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: can be compared with other similar compounds such as:
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-3-4-13-12-15(7-10-17(13)21)20-25(23,24)16-8-5-14(19)6-9-16/h5-10,12,20H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOAJOULQFDECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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